molecular formula C6H10Sn B14262886 Di(prop-2-en-1-yl)stannane CAS No. 138172-32-4

Di(prop-2-en-1-yl)stannane

Cat. No.: B14262886
CAS No.: 138172-32-4
M. Wt: 200.85 g/mol
InChI Key: RSHFYCOWJQCXRT-UHFFFAOYSA-N
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Description

Di(prop-2-en-1-yl)stannane is an organotin compound with the molecular formula C9H18Sn. It is a derivative of stannane, where two prop-2-en-1-yl groups are attached to the tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(prop-2-en-1-yl)stannane can be synthesized through the reaction of prop-2-en-1-ylmagnesium bromide with tin(IV) chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:

SnCl4+2CH2=CHCH2MgBrSn(CH2=CHCH2)2+2MgBrCl\text{SnCl}_4 + 2 \text{CH}_2=\text{CHCH}_2\text{MgBr} \rightarrow \text{Sn(CH}_2=\text{CHCH}_2)_2 + 2 \text{MgBrCl} SnCl4​+2CH2​=CHCH2​MgBr→Sn(CH2​=CHCH2​)2​+2MgBrCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Di(prop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.

    Substitution: The prop-2-en-1-yl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or Grignard reagents are commonly used.

Major Products

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Di(prop-2-en-1-yl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of di(prop-2-en-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The prop-2-en-1-yl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(prop-1-en-2-yl)stannane
  • Tributyl(2-propyn-1-yl)stannane
  • Tributyl(1E)-1-propen-1-ylstannane

Uniqueness

Di(prop-2-en-1-yl)stannane is unique due to its specific structure and reactivity. The presence of two prop-2-en-1-yl groups attached to the tin atom imparts distinct chemical properties, making it suitable for specific applications in synthesis and catalysis. Its reactivity and potential biological activity also distinguish it from other organotin compounds.

Properties

CAS No.

138172-32-4

Molecular Formula

C6H10Sn

Molecular Weight

200.85 g/mol

IUPAC Name

bis(prop-2-enyl)tin

InChI

InChI=1S/2C3H5.Sn/c2*1-3-2;/h2*3H,1-2H2;

InChI Key

RSHFYCOWJQCXRT-UHFFFAOYSA-N

Canonical SMILES

C=CC[Sn]CC=C

Origin of Product

United States

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